molecular formula C7H12O4 B2715746 3-Ethoxyoxolane-3-carboxylic acid CAS No. 1592710-03-6

3-Ethoxyoxolane-3-carboxylic acid

Cat. No.: B2715746
CAS No.: 1592710-03-6
M. Wt: 160.169
InChI Key: PXVVXCMOGWWXJR-UHFFFAOYSA-N
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Description

3-Ethoxyoxolane-3-carboxylic acid is an organic compound with the molecular formula C₇H₁₂O₄ and a molecular weight of 160.17 g/mol . It is also known by its IUPAC name, 3-ethoxytetrahydrofuran-3-carboxylic acid . This compound is characterized by the presence of an oxolane ring, which is a five-membered ring containing one oxygen atom, and an ethoxy group attached to the third carbon of the ring.

Safety and Hazards

The safety information available indicates that 3-Ethoxyoxolane-3-carboxylic acid has some hazards associated with it. The hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

The synthesis of 3-ethoxyoxolane-3-carboxylic acid can be achieved through various methods. One common approach involves the reaction of ethyl 3-hydroxytetrahydrofuran-3-carboxylate with an appropriate reagent to introduce the ethoxy group . The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid. The reaction is carried out at room temperature and monitored using techniques such as NMR and HPLC to ensure the desired product is obtained .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Properties

IUPAC Name

3-ethoxyoxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-2-11-7(6(8)9)3-4-10-5-7/h2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVVXCMOGWWXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCOC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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